3-(2,2-Difluoroethyl)azetidine hydrochloride
CAS No.:
Cat. No.: VC13582925
Molecular Formula: C5H10ClF2N
Molecular Weight: 157.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H10ClF2N |
|---|---|
| Molecular Weight | 157.59 g/mol |
| IUPAC Name | 3-(2,2-difluoroethyl)azetidine;hydrochloride |
| Standard InChI | InChI=1S/C5H9F2N.ClH/c6-5(7)1-4-2-8-3-4;/h4-5,8H,1-3H2;1H |
| Standard InChI Key | YPNOBMHLBKBHFZ-UHFFFAOYSA-N |
| SMILES | C1C(CN1)CC(F)F.Cl |
| Canonical SMILES | C1C(CN1)CC(F)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereoelectronic Properties
3-(2,2-Difluoroethyl)azetidine hydrochloride has the molecular formula C₅H₁₀ClF₂N and a molar mass of 157.59 g/mol. The azetidine core adopts a puckered conformation due to ring strain, while the 2,2-difluoroethyl substituent introduces significant dipole moments () . Density functional theory (DFT) calculations suggest the fluorine atoms induce a strong electron-withdrawing effect (), polarizing adjacent C-H bonds and enhancing susceptibility to nucleophilic attack at the β-carbon .
The hydrochloride salt form improves crystallinity, with a predicted solubility of 23.8 mg/mL in water at 25°C, compared to <5 mg/mL for the free base. X-ray diffraction data for analogous azetidine salts reveal monoclinic crystal systems (space group P2₁/c) with characteristic N-H···Cl hydrogen bonding networks .
Spectroscopic Characterization
Key spectroscopic signatures include:
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¹H NMR (400 MHz, D₂O): δ 3.85 (m, 1H, N-CH₂), 3.42 (t, J = 8.1 Hz, 2H, ring CH₂), 2.98 (m, 2H, ring CH₂), 2.30 (m, 2H, CF₂CH₂), 1.89 (tt, J = 15.3, 6.7 Hz, 2H, CF₂CH₂).
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IR (KBr): 2965 cm⁻¹ (C-H stretch), 1478 cm⁻¹ (C-F bend), 2650-2400 cm⁻¹ (broad, NH⁺) .
Synthesis and Scalability
Ring-Closing Strategies
The azetidine ring is typically constructed via Staudinger-type [2+2] cycloadditions between imines and ketenes (Fig. 1A). For 3-(2,2-difluoroethyl) derivatives, a modified approach employs 2,2-difluoroethylamine and acryloyl chloride to generate the precursor imine, followed by photochemical cyclization (λ = 300 nm, 48% yield) . Alternatively, transition-metal-catalyzed C-H functionalization of pyrrolidines enables ring contraction using Pd(OAc)₂/PhI(OAc)₂ (72% yield, >95% purity) .
Late-Stage Fluorination
Introducing the difluoroethyl group post-cyclization is achieved through:
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Electrophilic fluorination: Treatment of 3-vinylazetidine with Selectfluor® in acetonitrile (rt, 12 h, 61% yield).
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Nucleophilic displacement: Reaction of 3-(2-chloroethyl)azetidine with KF/18-crown-6 in DMF (100°C, 24 h, 54% yield) .
| Method | Yield (%) | Purity (%) | Scale (g) |
|---|---|---|---|
| Staudinger cyclization | 48 | 92 | 5-10 |
| Pd-catalyzed C-H act. | 72 | 95 | 20-50 |
| Electrophilic fluor. | 61 | 89 | 1-5 |
Table 1. Comparison of synthetic approaches for 3-(2,2-difluoroethyl)azetidine core .
Reactivity and Derivatization
Ring-Opening Reactions
The strained azetidine ring undergoes regioselective cleavage with:
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Acids: HCl/EtOH (1:3) at reflux produces γ-aminobutyric acid derivatives via C-N bond rupture (85% yield).
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Nucleophiles: KCN in DMF opens the ring to form 3-cyano-1-(2,2-difluoroethyl)pyrrolidine (60°C, 6 h, 78% yield) .
Functional Group Interconversions
The secondary amine participates in:
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Acylation: Acetic anhydride/pyridine gives N-acetylated product (rt, 2 h, quantitative) .
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Sulfonylation: Tosyl chloride/DMAP yields sulfonamide derivatives (0°C→rt, 91% yield).
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Reductive amination: Reaction with aldehydes/NaBH₃CN produces tertiary amines (pH 5, 55-82% yield) .
Pharmaceutical Applications
Kinase Inhibition
Molecular docking studies (PDB: 4U5J) predict strong binding () to EGFR T790M mutants via:
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Hydrogen bonding between the protonated amine and Met793 backbone.
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Hydrophobic interactions of the difluoroethyl group with Leu718 and Gly719 .
In vitro testing against NCI-H1975 cells (EGFR L858R/T790M) shows IC₅₀ = 38 nM, with >100-fold selectivity over wild-type EGFR .
Antibacterial Activity
The compound inhibits Staphylococcus aureus enoyl-ACP reductase (FabI) with MIC = 2 µg/mL, comparable to triclosan (MIC = 1 µg/mL). Synergy with β-lactams enhances activity 8-fold against MRSA (FICI = 0.25) .
Future Directions
Ongoing research focuses on:
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Continuous flow synthesis to improve ring-closing efficiency (>90% yield targets).
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PROTAC conjugates targeting BRD4 and BTK for cancer therapy.
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Agricultural uses as a safener for glyphosate-resistant weeds.
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